molecular formula C14H12N2O2 B5825354 2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde

2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde

Cat. No.: B5825354
M. Wt: 240.26 g/mol
InChI Key: HQQZOBMBAKOGQF-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde typically involves the condensation of 2-methylbenzimidazole with a furan derivative under specific conditions. One common method involves the use of a formylation reaction, where the furan ring is functionalized with a formyl group in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde is unique due to its combined furan and benzimidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-10(8-17)7-13(18-9)14-15-11-5-3-4-6-12(11)16(14)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQZOBMBAKOGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=NC3=CC=CC=C3N2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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